

Pentabutylguanidine: A Comprehensive Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name:	Guanidine, pentabutyl-
CAS No.:	114591-53-6
Cat. No.:	B8736979

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Abstract

The guanidinium group, a key structural motif in a multitude of biologically active compounds, continues to be a focal point in medicinal chemistry and drug discovery. Its unique electronic and geometric properties confer upon it the ability to engage in specific molecular interactions, rendering it a privileged scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of pentabutylguanidine, a lesser-explored member of the guanidine family. While direct literature on pentabutylguanidine is sparse, this document extrapolates from the rich knowledge base of guanidine chemistry and pharmacology to present a forward-looking perspective on its potential. We will delve into prospective synthesis strategies, predicted chemical and physical properties, and potential biological activities and mechanisms of action. Furthermore, this guide will explore hypothetical therapeutic applications and outline crucial toxicological considerations, providing a foundational roadmap for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this intriguing molecule.

Introduction: The Guanidinium Moiety - A Cornerstone of Bioactivity

The guanidine functional group, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens, is a highly basic and resonance-stabilized moiety.[1][2] This unique structure is found in the essential amino acid arginine and a vast array of natural products and synthetic pharmaceuticals.[3] The delocalized positive charge of the protonated guanidinium ion allows it to form strong, directional hydrogen bonds and electrostatic interactions with biological targets such as carboxylates, phosphates, and sulfates, which are prevalent in proteins and nucleic acids.

Guanidine-containing compounds exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and cardiovascular effects.[1][4][5][6] Their mechanisms of action are equally diverse, ranging from the inhibition of enzymes and ion channels to the disruption of cellular membranes.[7][8] Pentabutylguanidine, with its five butyl substituents, represents a lipophilic variation of the core guanidine structure, suggesting potentially unique pharmacokinetic and pharmacodynamic properties that warrant thorough investigation.

Synthesis and Chemical Properties of Pentabutylguanidine

While specific, optimized synthesis protocols for pentabutylguanidine are not readily available in the peer-reviewed literature, its synthesis can be approached through established methods for creating substituted guanidines.

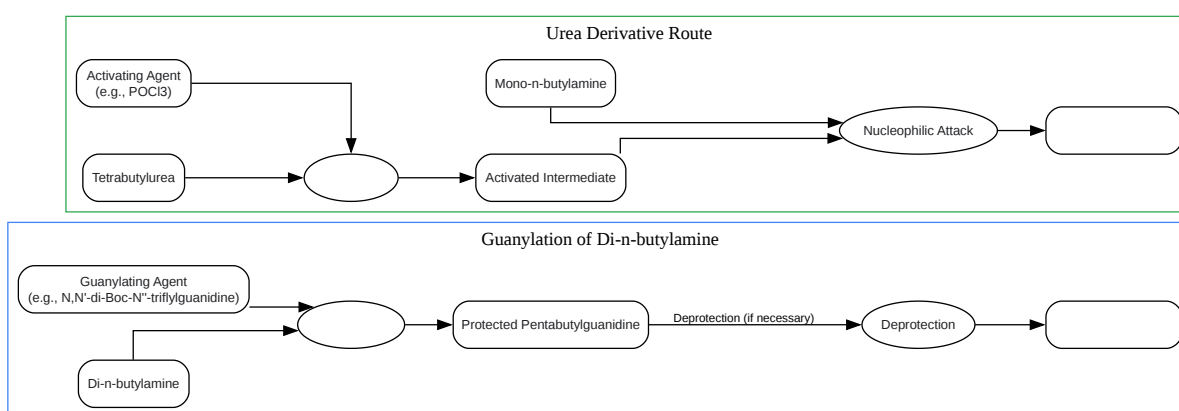
Prospective Synthetic Routes

The synthesis of pentasubstituted guanidines can be challenging due to the steric hindrance around the central carbon. However, several strategies can be envisioned:

- **Guanylation of Di-n-butylamine:** A common approach involves the reaction of a suitable guanylation agent with a secondary amine. In this case, di-n-butylamine would serve as the nucleophile. The choice of the guanylation agent is critical to overcome the steric bulk of the butyl groups. Reagents such as N,N'-di-Boc-N''-triflylguanidine or the use of HATU as a coupling agent for the synthesis of sterically hindered guanidines could be effective.[9][10]

- Reaction of a Urea Derivative: An alternative route involves the activation of a trisubstituted urea, followed by reaction with a secondary amine.[11] For pentabutylguanidine, this would entail the synthesis of a tetrabutylurea, its activation (e.g., with phosphorus oxychloride), and subsequent reaction with mono-n-butylamine.

A generalized workflow for the synthesis is depicted below:



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Caption: Prospective synthetic workflows for pentabutylguanidine.

Physicochemical Properties

Based on its structure, several key physicochemical properties of pentabutylguanidine can be predicted.

Property	Predicted Value	Source
Molecular Formula	C21H45N3	PubChem[12]
Molecular Weight	339.6 g/mol	PubChem[12]
IUPAC Name	1,1,2,3,3-pentabutylguanidine	PubChem[12]
Boiling Point	~450.9 °C at 760 mmHg	Smolecule[13]
Flash Point	~226.5 °C	Smolecule[13]
Refractive Index	~1.469	Smolecule[13]
LogP	High (due to five butyl chains)	Inferred
Basicity (pKa)	Expected to be a strong base	Inferred from guanidine core

The high lipophilicity conferred by the five butyl chains is a defining feature of pentabutylguanidine. This property will significantly influence its solubility, membrane permeability, and pharmacokinetic profile, likely leading to good absorption and distribution into lipid-rich tissues.

Potential Biological Activities and Mechanisms of Action

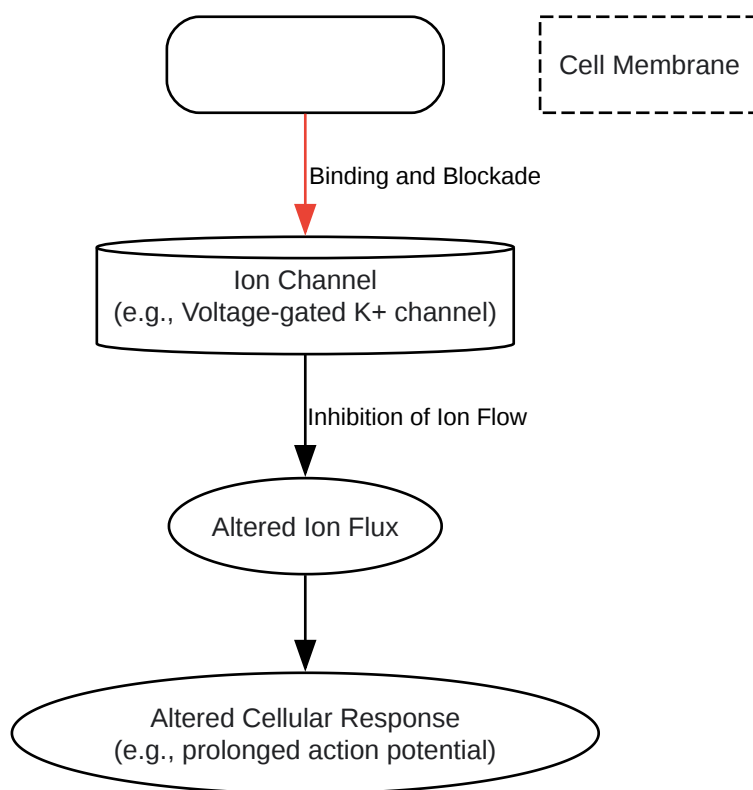
The biological activities of guanidine compounds are vast and varied.[2][4] The lipophilic nature of pentabutylguanidine may steer its activity towards targets embedded in or associated with cellular membranes.

Antimicrobial and Antifungal Activity

Many lipophilic guanidinium compounds exhibit potent antimicrobial activity by disrupting the integrity of bacterial cell membranes. The positively charged guanidinium headgroup can interact with the negatively charged components of the microbial cell envelope, while the hydrophobic tails insert into the lipid bilayer, leading to membrane permeabilization and cell death. It is plausible that pentabutylguanidine could demonstrate broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Ion Channel Modulation

Guanidine and its derivatives are known to interact with various ion channels. A prominent example is the inhibition of voltage-gated potassium (Kv) channels.[7] By blocking these channels, guanidines can prolong the action potential, leading to enhanced neurotransmitter release at the neuromuscular junction. The bulky butyl groups of pentabutylguanidine may confer a unique selectivity profile for different ion channel subtypes.



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Caption: Hypothetical mechanism of ion channel modulation by pentabutylguanidine.

Anticancer Properties

Certain guanidine alkaloids isolated from marine sponges have demonstrated significant cytotoxic activity against various cancer cell lines.[6] The mechanisms underlying these effects are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function. The lipophilicity of pentabutylguanidine could facilitate its entry into cancer cells and interaction with intracellular targets.

Hypothetical Therapeutic Applications

Based on the potential biological activities, several therapeutic applications for pentabutylguanidine can be postulated.

- **Infectious Diseases:** As a potent antimicrobial agent, pentabutylguanidine could be developed as a topical or systemic treatment for bacterial and fungal infections, particularly those caused by drug-resistant strains.
- **Neuromuscular Disorders:** Its potential to modulate ion channels could be explored for the treatment of neuromuscular disorders where enhanced neurotransmitter release is beneficial, such as Lambert-Eaton myasthenic syndrome.[7]
- **Oncology:** Further investigation into its cytotoxic effects could lead to the development of novel anticancer agents. Combination therapies with existing chemotherapeutics could also be a promising avenue.[14]
- **Pain Management:** Modulation of ion channels involved in nociception could make pentabutylguanidine a candidate for the development of new analgesics.

Experimental Protocols

To validate the hypothesized properties of pentabutylguanidine, a series of well-defined experimental protocols are necessary.

Synthesis and Characterization

- **Synthesis:** Employ a suitable method, such as the HATU-mediated guanylation of di-n-butylamine.
- **Purification:** Purify the crude product using column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final compound using:
 - Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C).
 - Mass Spectrometry (MS) to determine the molecular weight.

- High-Performance Liquid Chromatography (HPLC) to assess purity.[15]

In Vitro Biological Assays

- Antimicrobial Susceptibility Testing:
 - Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi using broth microdilution methods.
- Cytotoxicity Assays:
 - Evaluate the cytotoxic effects on various cancer cell lines (e.g., HeLa, THP-1) and a non-cancerous control cell line using an MTT or similar cell viability assay.[6]
- Electrophysiology:
 - Use patch-clamp techniques on cells expressing specific ion channels (e.g., Kv channels) to determine the effect of pentabutylguanidine on channel gating and conductance.

Toxicological Considerations

A thorough toxicological evaluation is paramount for any new chemical entity.

- In Vitro Toxicity: Assess cytotoxicity against primary human cell lines to determine a preliminary therapeutic index.
- In Vivo Toxicity: Conduct acute and chronic toxicity studies in animal models (e.g., rodents) to evaluate systemic toxicity, identify target organs, and establish a no-observed-adverse-effect level (NOAEL).
- Genotoxicity: Perform assays such as the Ames test to assess the mutagenic potential.

Conclusion and Future Directions

Pentabutylguanidine represents an unexplored yet potentially valuable molecule within the vast chemical space of guanidine derivatives. Its inherent lipophilicity suggests a pharmacological profile distinct from more polar guanidinium compounds. This guide has laid out a theoretical

framework for its synthesis, properties, and potential applications, grounded in the established science of guanidine chemistry and biology.

Future research should focus on the practical synthesis and rigorous biological evaluation of pentabutylguanidine. A systematic investigation of its structure-activity relationships, through the synthesis of analogs with varying alkyl chain lengths and branching, will be crucial in optimizing its therapeutic potential and minimizing off-target effects. The insights gained from such studies will not only illuminate the specific promise of pentabutylguanidine but also contribute to the broader understanding of how lipophilicity influences the biological activity of guanidine-containing compounds.

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